![molecular formula C13H10ClN3O2 B13222639 5-[5-(Chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13222639.png)
5-[5-(Chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-(Chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a furan ring substituted with a chloromethyl group and an oxadiazole ring substituted with a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common method starts with the preparation of 5-(chloromethyl)furan-2-carbaldehyde, which is then reacted with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with phenyl isocyanate to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale-up, such as the use of continuous flow reactors and more efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-[5-(Chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-methylfuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-[5-(Chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 5-[5-(Chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or the induction of cell death in cancer cells. The exact pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
5-Methylfuran: A reduced form of the target compound.
Furan-2,5-dicarboxylic acid: An oxidized form of the target compound.
Uniqueness
5-[5-(Chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine is unique due to its combination of a furan ring with a chloromethyl group and an oxadiazole ring with a phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C13H10ClN3O2 |
|---|---|
Molekulargewicht |
275.69 g/mol |
IUPAC-Name |
5-[5-(chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C13H10ClN3O2/c14-8-10-6-7-11(18-10)12-16-17-13(19-12)15-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,17) |
InChI-Schlüssel |
QTRVXJNYDXKFOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=C(O3)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


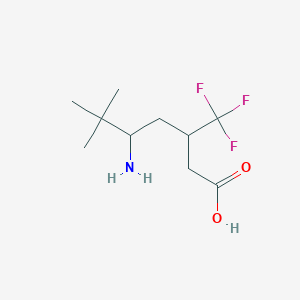
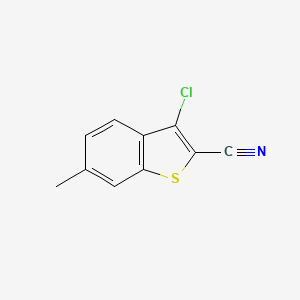
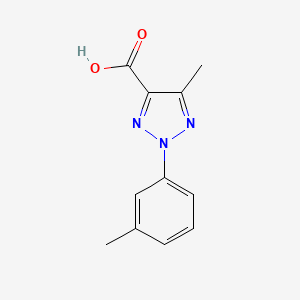
![4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13222588.png)
![(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-amine](/img/structure/B13222596.png)

![3-[3-(2-Aminoethyl)phenyl]-N-methylaniline](/img/structure/B13222605.png)
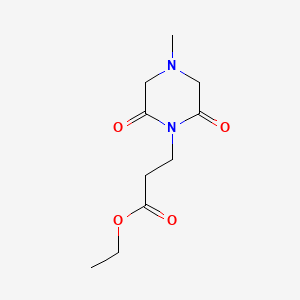
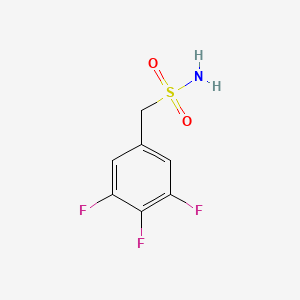
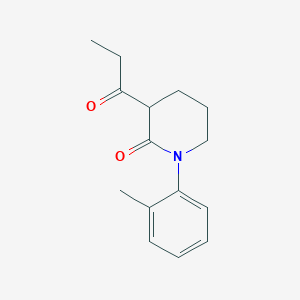
![4H,5H-Imidazo[1,5-a]quinazolin-5-one](/img/structure/B13222633.png)
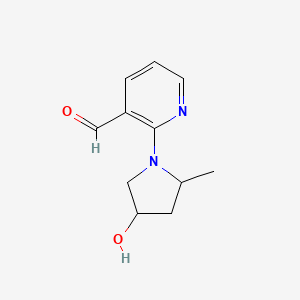
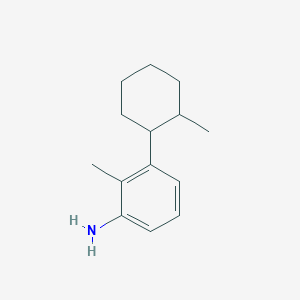
![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13222649.png)
